

The Therapeutic Potential of the 1H-Indol-2-ol Scaffold: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indol-2-ol

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Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the therapeutic potential of the **1H-Indol-2-ol** (also known as 2-hydroxyindole) core structure, with a primary focus on its derivatives that have shown significant promise in preclinical studies. While data on the parent **1H-Indol-2-ol** is limited, its substituted analogs have demonstrated potent anticancer and anti-inflammatory activities. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to the 1H-Indol-2-ol Scaffold

The **1H-Indol-2-ol** moiety represents a versatile heterocyclic structure with significant potential for chemical modification. Its inherent electronic properties and the ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents. Although direct biological activity data for **1H-Indol-2-ol** is not extensively documented in publicly available literature, numerous studies have highlighted the potent pharmacological effects of its derivatives, suggesting that the core indole structure provides a crucial framework for interaction with biological targets. This guide will delve into the anticancer and anti-inflammatory applications of key **1H-Indol-2-ol** derivatives.

Anticancer Applications

Derivatives of the **1H-Indol-2-ol** scaffold have emerged as a promising class of antitumor agents, exhibiting cytotoxicity against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various indole derivatives, highlighting their potency against different cancer cell lines.

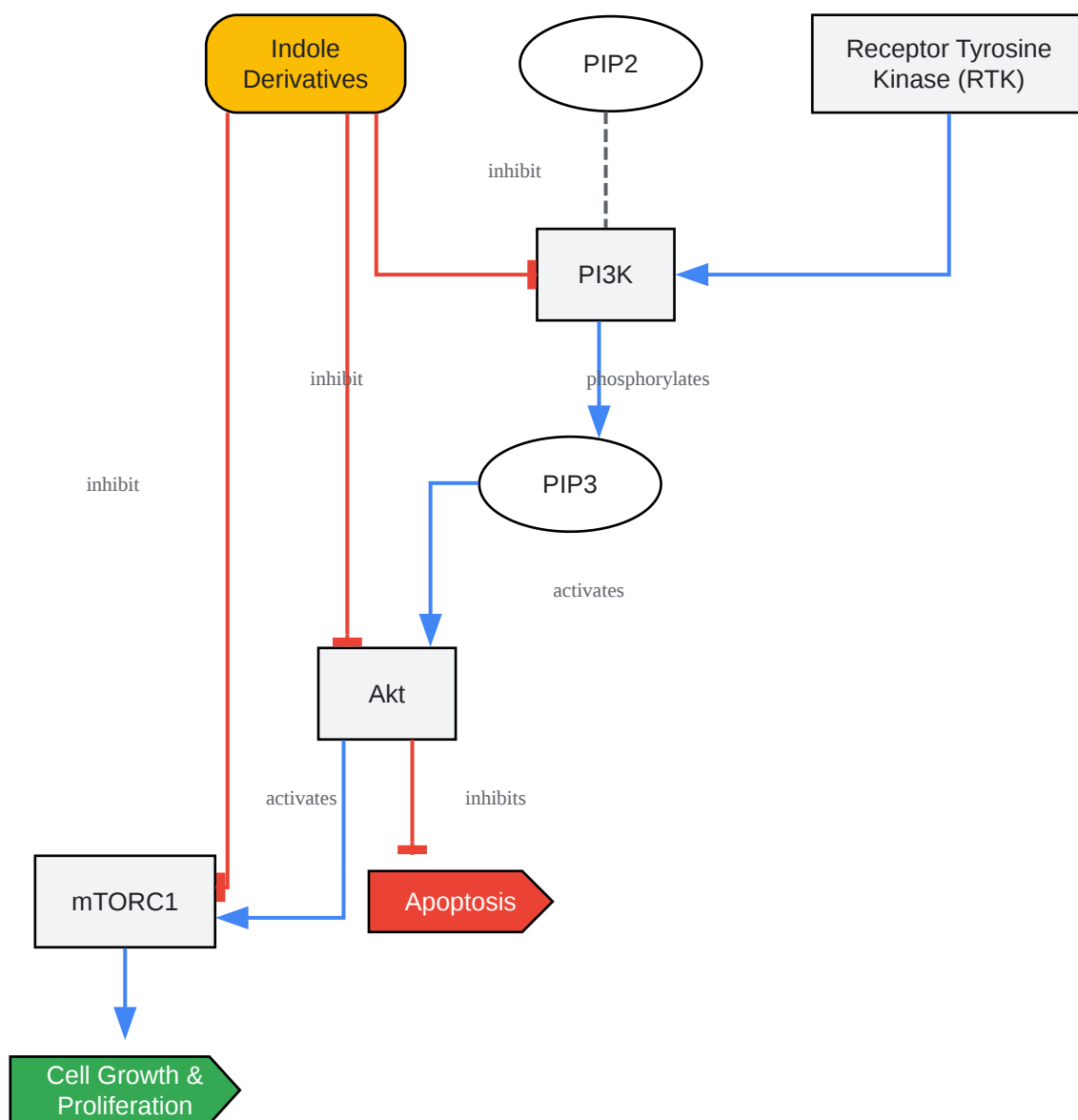
Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
Compound A	Indole-based Bcl-2 Inhibitor (U2)	MCF-7 (Breast)	0.83	[1]
A549 (Lung)	0.73	[1]		
Compound B	Indole-based Bcl-2 Inhibitor (U3)	MCF-7 (Breast)	1.17	[1]
A549 (Lung)	2.98	[1]		
Compound C	1H-indole-2- carboxylic acid derivative (C11)	Bel-7402 (Liver)	Not specified	[2]
SMMC-7721 (Liver)	Not specified	[2]		
Hep G2 (Liver)	Not specified	[2]		
Compound D	2-(5-methoxy- 1H-indol-1-yl)-N- (4- methoxybenzyl)- N-(3,4,5- trimethoxyphenyl)acetamide (V7)	MGC803 (Gastric)	1.59	[2]
Compound E	5-hydroxyindole- 3-carboxylic acid ester (5d)	MCF-7 (Breast)	4.7	[3]
Compound F	2-(2-((1H-indol- 5yl)methylene)hy drazinyl)-4- methylthiazole (1)	A2780 (Ovarian)	11.6	[4]

HeLa (Cervical)	22.4	[4]		
Compound G	2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)	A2780 (Ovarian)	12.4	[4]
HeLa (Cervical)	19.4	[4]		

Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.

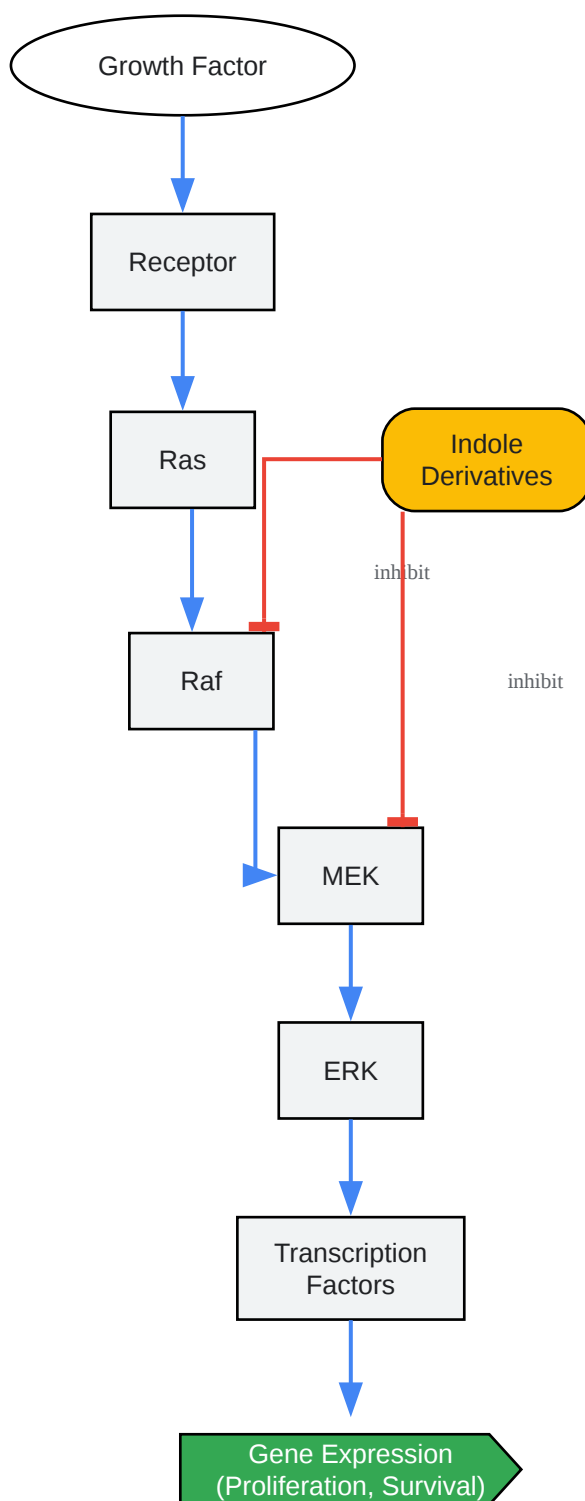
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Certain indole derivatives have been found to inhibit this pathway at various nodes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]



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PI3K/Akt/mTOR pathway inhibition by indole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[2][6] Dysregulation of this pathway is also frequently observed in cancer. Some indole derivatives have demonstrated the ability to inhibit components of the MAPK pathway, thereby impeding tumor growth.[2]



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MAPK pathway inhibition by indole derivatives.

Anti-inflammatory Applications

Certain derivatives of **1H-Indol-2-ol** have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

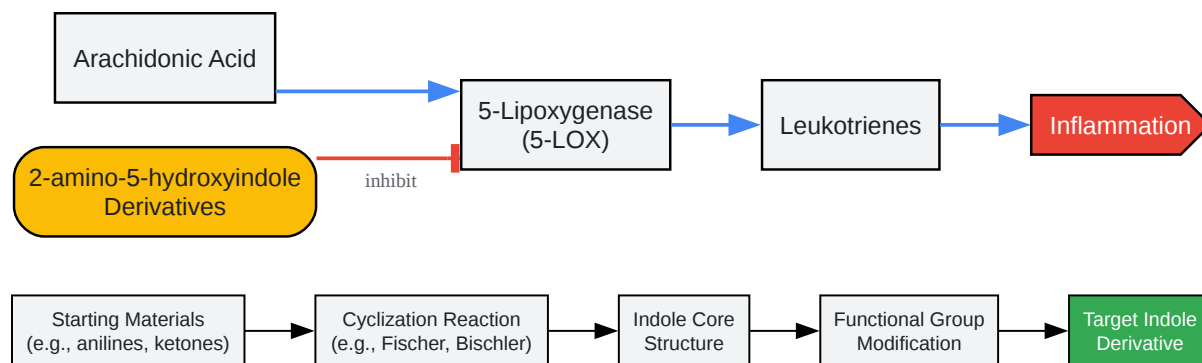
Quantitative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of a 2-amino-5-hydroxyindole derivative against 5-lipoxygenase.

Compound ID	Derivative Class	Target	IC50 (μM)	Reference
Compound H	2-amino-5-hydroxyindole	5-Lipoxygenase	~0.3	Not explicitly cited

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism identified for these derivatives is the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.



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